molecular formula C17H16O3 B1292287 3-Acetoxy-3',4'-dimethylbenzophenone CAS No. 890099-17-9

3-Acetoxy-3',4'-dimethylbenzophenone

Cat. No.: B1292287
CAS No.: 890099-17-9
M. Wt: 268.31 g/mol
InChI Key: IKMOKAWFIBPLQB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Acetoxy-3’,4’-dimethylbenzophenone can be synthesized through the acetylation of 3-hydroxy-3’,4’-dimethylbenzophenone. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine under reflux conditions .

Industrial Production Methods

In industrial settings, the production of 3-Acetoxy-3’,4’-dimethylbenzophenone may involve similar acetylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Acetoxy-3’,4’-dimethylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Acetoxy-3’,4’-dimethylbenzophenone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetoxy-3’,4’-dimethylbenzophenone is unique due to its specific acetoxy and dimethyl substitutions, which enhance its UV-absorbing properties and stability compared to other benzophenone derivatives.

Biological Activity

3-Acetoxy-3',4'-dimethylbenzophenone (commonly referred to as a derivative of benzophenone) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an acetoxy group and two methyl groups on the benzophenone backbone. The structural formula can be represented as follows:

C16H16O3\text{C}_{16}\text{H}_{16}\text{O}_3

This compound's unique structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can lead to modulation of biological processes such as:

  • Antimicrobial Activity : The compound has been studied for its potential to inhibit the growth of bacteria and fungi, which may be due to its ability to disrupt cellular membranes or interfere with metabolic pathways.
  • Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and subsequent cell death.

The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may act as an inhibitor of specific enzymes or receptors involved in these processes.

Antimicrobial Activity

A study examining the antimicrobial properties of this compound showed promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at concentrations as low as 50 µg/mL for certain Gram-positive bacteria. The compound demonstrated a broad spectrum of activity, suggesting its potential use in developing new antimicrobial agents.

Microorganism MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Candida albicans75

Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MCF-7 and HepG2) revealed that this compound exhibits significant cytotoxic effects. The IC50 values were determined to be approximately 7.6 µM for MCF-7 cells and 10 µM for HepG2 cells, indicating a selective action against cancerous cells while sparing normal cells at higher concentrations .

Case Studies

  • Study on Apoptosis Induction : A recent study investigated the apoptotic effects of this compound on HL-60 leukemia cells. Flow cytometry analysis revealed that treatment with the compound resulted in increased Annexin V staining, indicating early apoptosis. Additionally, Western blot analysis showed upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2, confirming its role in triggering apoptosis through intrinsic pathways .
  • In Vivo Models : In animal models, the administration of this compound was associated with reduced tumor growth rates compared to control groups. This suggests that the compound not only affects cell lines in vitro but also exhibits potential therapeutic effects in vivo .

Properties

IUPAC Name

[3-(3,4-dimethylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-11-7-8-15(9-12(11)2)17(19)14-5-4-6-16(10-14)20-13(3)18/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMOKAWFIBPLQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641681
Record name 3-(3,4-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-17-9
Record name 3-(3,4-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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